REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[C:5]([P:11](=[O:18])([O:15]CC)[O:12]CC)[CH:6]=[C:7]([F:10])[C:8]=1[F:9]>>[F:2][C:3]1[CH:4]=[C:5]([P:11](=[O:12])([OH:18])[OH:15])[CH:6]=[C:7]([F:10])[C:8]=1[F:9]
|
Name
|
|
Quantity
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12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)P(OCC)(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
A brown oil was obtained
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
ADDITION
|
Details
|
12 mL of 8 M HCl was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed again for several days
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
stand for several weeks
|
Type
|
CUSTOM
|
Details
|
An off-white solid was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)P(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |